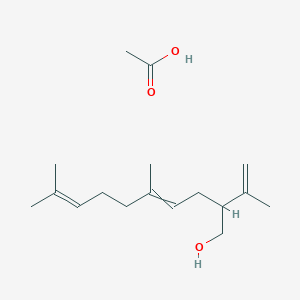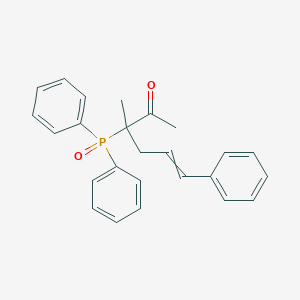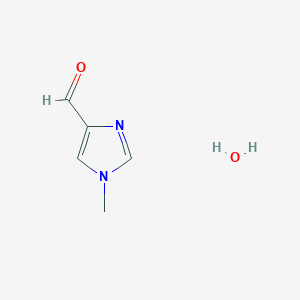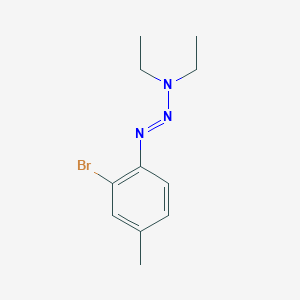
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazene compounds are characterized by the presence of a diazo group (-N=N-) attached to an amine group (-NH-) This particular compound features a bromo-substituted phenyl ring and two ethyl groups attached to the triazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 2-bromo-4-methylaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with diethylamine in the presence of a base such as sodium acetate to form the triazene compound. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The triazene moiety can be oxidized or reduced to form different products. For example, oxidation with hydrogen peroxide can lead to the formation of azo compounds.
Hydrolysis: The triazene compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and diazonium salt.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or primary amines, typically in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide or other oxidizing agents, often in aqueous or organic solvents.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phenols, anilines, or other substituted aromatic compounds.
Oxidation: Azo compounds or other oxidized derivatives.
Hydrolysis: Corresponding amines and diazonium salts.
Applications De Recherche Scientifique
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals, such as agrochemicals or intermediates for organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazene moiety can undergo metabolic activation to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. In materials science, its electronic properties can be exploited to create conductive or semiconductive materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(2-bromo-4-methylphenyl)-3,3-dimethyltriaz-1-ene: Similar structure but with methyl groups instead of ethyl groups.
(E)-1-(2-chloro-4-methylphenyl)-3,3-diethyltriaz-1-ene: Similar structure but with a chloro group instead of a bromo group.
(E)-1-(2-bromo-4-methylphenyl)-3,3-dipropyltriaz-1-ene: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
(E)-1-(2-bromo-4-methylphenyl)-3,3-diethyltriaz-1-ene is unique due to the combination of its bromo-substituted phenyl ring and diethyltriazene moiety. This specific structure imparts distinct electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H16BrN3 |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
N-[(2-bromo-4-methylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H16BrN3/c1-4-15(5-2)14-13-11-7-6-9(3)8-10(11)12/h6-8H,4-5H2,1-3H3 |
Clé InChI |
YQHVIYQZCJNNPR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=C(C=C(C=C1)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)

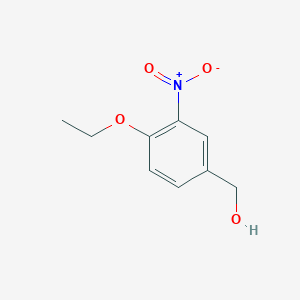
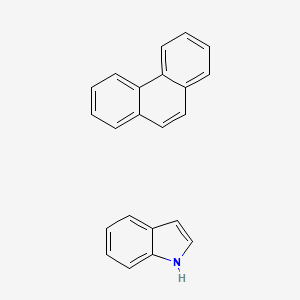
phosphane](/img/structure/B12526637.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
